molecular formula C19H16FN3O2 B2678904 N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034247-42-0

N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2678904
CAS No.: 2034247-42-0
M. Wt: 337.354
InChI Key: LBUNENMREFZLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3’-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The presence of both bipyridine and fluorophenoxy groups in the molecule suggests potential for unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide typically involves the following steps:

    Formation of the bipyridine core: This can be achieved through a coupling reaction between two pyridine rings, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on a fluorobenzene derivative with a nucleophile such as an alkoxide.

    Amide bond formation: The final step involves the coupling of the bipyridine derivative with the fluorophenoxy acetic acid derivative using standard amide coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine core can be oxidized to form N-oxides.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-([2,3’-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide can be used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can be studied for their catalytic properties and electronic structures.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a therapeutic agent. The bipyridine core is known for its ability to intercalate with DNA, which could be exploited for anticancer or antimicrobial activities.

Industry

In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide would depend on its specific application. For example, as a DNA intercalator, it may insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication. In coordination chemistry, it may act as a chelating ligand, forming stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known bipyridine derivative used extensively in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine derivative with applications in materials science.

    2-(2-Fluorophenoxy)acetic acid: A related compound with a similar fluorophenoxy group.

Uniqueness

N-([2,3’-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide is unique due to the combination of the bipyridine and fluorophenoxy groups, which may confer distinct electronic and steric properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-7-1-2-8-17(16)25-13-18(24)23-12-15-6-4-10-22-19(15)14-5-3-9-21-11-14/h1-11H,12-13H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUNENMREFZLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.